ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate is a complex organic compound that features a variety of functional groups, including a morpholine ring, a quinazolinone moiety, and a benzodioxine structure. This compound is of interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the morpholine derivative, followed by the formation of the quinazolinone structure. The final step involves the coupling of these intermediates with the benzodioxine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and quinazolinone moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, such as tyrosine kinases or other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Afobazole: 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole.
Alectinib: 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Uniqueness
Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound’s biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H31N3O10S and a molecular weight of approximately 485.58 g/mol. Its structure features a benzodioxine core, a morpholine group, and a quinazoline derivative, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing quinazoline moieties have shown effectiveness against various bacterial strains. The presence of the morpholine group may enhance membrane permeability, facilitating antimicrobial action.
2. Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For example:
- Case Study : A derivative with structural similarities demonstrated cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 10 to 30 µM .
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
3. Anti-inflammatory Effects
Compounds containing benzodioxine structures have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The mechanisms by which this compound exerts its biological effects include:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways:
- Example : Inhibition of protein kinases that play roles in cell signaling and proliferation.
2. Interaction with Cellular Targets
The morpholine moiety may facilitate interactions with cellular membranes or proteins, enhancing the compound's bioavailability and efficacy.
Data Tables
Below is a summary table illustrating the biological activities and corresponding IC50 values for related compounds:
Properties
IUPAC Name |
ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-2-34-25(31)18-13-19-15-33-17-35-23(19)20(14-18)16-36-26-27-22-6-4-3-5-21(22)24(30)29(26)8-7-28-9-11-32-12-10-28/h3-6,13-14H,2,7-12,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXAUPREUMDUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)CSC3=NC4=CC=CC=C4C(=O)N3CCN5CCOCC5)OCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.